molecular formula C16H18FNO B5431088 N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

Cat. No. B5431088
M. Wt: 259.32 g/mol
InChI Key: YXHKVKSCJUBPED-UPHRSURJSA-N
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Description

“N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide” is a chemical compound that may be related to the family of bicyclo[6.1.0]nonyne carboxylic acids . Bicyclo[6.1.0]nonyne carboxylic acid is used for the production of stable molecular probes .


Synthesis Analysis

The synthesis of an oxidized analogue – BCN acid – has been described, which involves facile functionalization via amide bond formation . This process yields more stable derivatives than the classically encountered carbamates .


Molecular Structure Analysis

While specific structural analysis for “this compound” is not available, it’s worth noting that bicyclo[6.1.0]nonyne carboxylic acid is a prominent strained-alkyne scaffold in chemical biology .


Chemical Reactions Analysis

The chemical reactions involving bicyclo[6.1.0]nonyne carboxylic acid are typically bio-orthogonal reactions . These reactions take advantage of reactive groups that are usually inert toward chemical functions naturally present in biological systems but highly reactive toward another abiotic reactant .

properties

IUPAC Name

(4Z)-N-(4-fluorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c17-11-7-9-12(10-8-11)18-16(19)15-13-5-3-1-2-4-6-14(13)15/h1-2,7-10,13-15H,3-6H2,(H,18,19)/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHKVKSCJUBPED-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(=O)NC3=CC=C(C=C3)F)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1CC2C(C2C(=O)NC3=CC=C(C=C3)F)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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